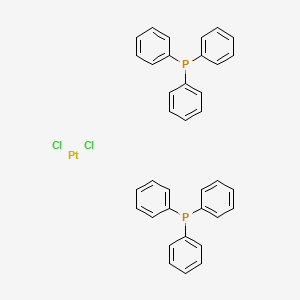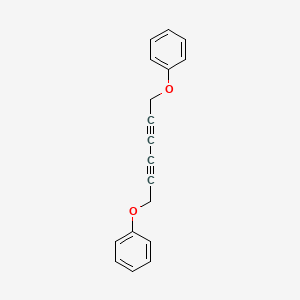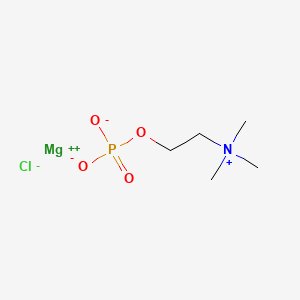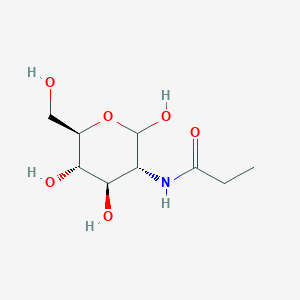
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-diethyl-9,11,13(penta-1',3',5'-triyl)-thiatricarbocyanine iodide, also known as DTTCI, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. It is a thiazine-based dye that exhibits intense fluorescence in the near-infrared region, making it an ideal candidate for biological imaging and sensing applications.
Applications De Recherche Scientifique
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has been extensively used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe for biological imaging and sensing applications, such as in vivo imaging of tumors and monitoring of enzyme activity. 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has also been used as a fluorescent sensor for detecting metal ions, such as copper and zinc, in biological samples.
Mécanisme D'action
The mechanism of action of 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE involves the absorption of light energy, which causes the dye molecule to transition from its ground state to an excited state. The excited state molecule then emits light at a longer wavelength, resulting in fluorescence. The fluorescence intensity of 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE is highly dependent on the local environment, such as pH and polarity, making it an ideal probe for biological sensing applications.
Biochemical and physiological effects:
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. It is rapidly cleared from the body, making it an ideal candidate for in vivo imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has several advantages for lab experiments, including its intense fluorescence, high quantum yield, and near-infrared emission. It also has a large Stokes shift, making it easy to distinguish from background fluorescence. However, 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has some limitations, such as its sensitivity to pH and polarity, which can affect its fluorescence properties. It also has limited solubility in aqueous solutions, which can limit its use in biological applications.
Orientations Futures
There are several future directions for 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE research, including the development of new synthesis methods to improve yield and purity. There is also a need for further research into the mechanism of action of 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE, as well as its interactions with biological molecules. Additionally, 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE can be used as a probe for monitoring cellular processes, such as apoptosis and autophagy, and for studying the interactions between cells and their microenvironment. Finally, 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE can be used in combination with other imaging modalities, such as magnetic resonance imaging and computed tomography, to provide a more comprehensive view of biological processes.
Méthodes De Synthèse
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE can be synthesized using a simple one-pot method. The starting materials, 3,3'-diethylthiatricarbocyanine iodide and 1,3,5-triethylbenzene, are mixed in a solvent such as acetonitrile and heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain pure 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE.
Propriétés
Numéro CAS |
19208-25-4 |
|---|---|
Nom du produit |
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE |
Formule moléculaire |
C30H31IN2S2 |
Poids moléculaire |
610.61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










